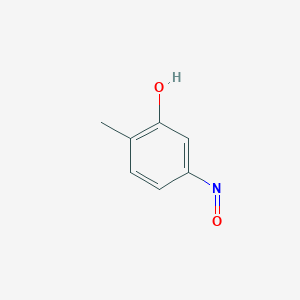

2-Methyl-5-nitrosophenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21565-00-4 |

|---|---|

Molecular Formula |

C7H7NO2 |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

2-methyl-5-nitrosophenol |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-6(8-10)4-7(5)9/h2-4,9H,1H3 |

InChI Key |

FNQIBGUYHSFQLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 5 Nitrosophenol and Its Precursors

Mechanistic Investigations of Nitrosation Reactions Yielding 2-Methyl-5-nitrosophenol

The formation of this compound via the nitrosation of phenolic precursors is a subject of detailed mechanistic study. The process is primarily understood as an electrophilic substitution reaction, though alternative radical-based pathways have also been proposed.

The generation of the active nitrosating species is a critical step in the synthesis of nitrosophenols. Two primary pathways are considered: one involving an ionic intermediate and an alternative involving radical species.

Ionic Pathway via Nitrosonium Ion (NO⁺): The most commonly accepted mechanism for C-nitrosation of phenols involves the electrophilic attack of a nitrosonium ion (NO⁺) or a related species like the protonated nitrous acid (H₂O⁺–NO) on the electron-rich aromatic ring. guidechem.comgoogle.com This process is typically achieved using nitrous acid (HONO), which is generated in situ from the acidification of a sodium nitrite (B80452) solution. wikipedia.org The phenolate (B1203915) ion, being more nucleophilic than the neutral phenol (B47542), is the primary species that reacts with the electrophile. mdpi.com

Radical Pathway: An alternative mechanism has been proposed, particularly in the context of nitrosation by peroxynitrite. This pathway involves the one-electron oxidation of the phenolate ion to a phenoxyl radical. Concurrently, a nitrosating agent can decompose to yield a nitric oxide radical (•NO). The subsequent reaction between the phenoxyl radical and the nitric oxide radical forms the final nitrosophenol product. mdpi.com Kinetic studies using radical traps have been employed to investigate the contribution of such radical pathways in specific reaction systems. nih.gov

The synthesis of this compound often starts from 4-Methylphenol (p-cresol). The reaction pathway is governed by the principles of electrophilic aromatic substitution, including the directing effects of the substituents on the phenol ring.

The dominant reaction is C-nitrosation, where the electrophilic nitrosating agent attacks a carbon atom on the aromatic ring. guidechem.comgoogle.com The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director. In 4-Methylphenol, the para position is occupied by the methyl group. Therefore, the electrophilic attack is directed to the positions ortho to the hydroxyl group. The methyl group at position 4 creates steric hindrance at one of the ortho positions, favoring the formation of this compound.

Kinetic studies suggest a mechanism that proceeds through an initial attack on the nitrosatable substrate by the electrophile (NO⁺), followed by a slow proton transfer to yield the final product. guidechem.comgoogle.com Another proposed mechanistic detail involves an initial O-nitrosation of the phenolate ion to form an unstable nitrite ester intermediate. This intermediate then undergoes a rapid, acid-catalyzed rearrangement to yield the C-nitroso product, this compound. nih.govresearchgate.net

Optimized Preparative Routes for this compound

Significant advancements have been made in developing optimized and efficient synthetic routes to this compound, focusing on cost-effectiveness, yield improvement, and waste reduction.

An innovative production process allows for the direct synthesis of 2-Methyl-5-nitrophenol (B1294729) (a related compound often discussed in the same context and synthetic pathway) from o-Aminotoluene (o-toluidine). google.comgoogle.com This multi-step, one-pot process involves a sequence of controlled chemical transformations. google.comchemicalbook.com

The process includes the following key steps:

Salification: o-Aminotoluene is dissolved in concentrated sulfuric acid under controlled, low-temperature conditions to form its salt. google.comgoogle.com

Nitrification: A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution at a very low temperature (e.g., -2 to 2°C) to introduce a nitro group onto the aromatic ring. google.comgoogle.com

Diazotization: Following the nitrification, an aqueous solution of sodium nitrite is added at room temperature. This converts the amino group into a diazonium salt. google.comgoogle.com

Hydrolysis (Denitrogenation): The resulting diazonium salt solution is then heated (e.g., to 82-86°C). This step causes the diazonium group to be replaced by a hydroxyl group, releasing nitrogen gas and forming the final product. google.comgoogle.com

The following table summarizes typical reaction parameters for this direct synthesis method based on patent literature.

| Step | Reagents | Key Parameters |

|---|---|---|

| Salification | o-Aminotoluene, 98% Concentrated Sulfuric Acid | Low temperature, stirring |

| Nitrification | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Temperature controlled at -2 to 5°C |

| Diazotization | Sodium Nitrite solution, Urea | Room temperature, endpoint detected with starch iodide paper |

| Hydrolysis | Heat | Temperature raised to 82-86°C and held for ~2 hours |

The direct synthesis route from o-aminotoluene represents a significant methodological advancement over traditional methods. google.comgoogle.com Historically, the production of 2-Methyl-5-nitrophenol often involved the use of 2-Methyl-5-nitroaniline (B49896) as a starting material, which would then undergo diazotization and hydrolysis. google.com The production of the 2-Methyl-5-nitroaniline intermediate itself is a separate synthetic process.

The new technology that starts directly with o-aminotoluene bypasses the need to produce and isolate the 2-Methyl-5-nitroaniline intermediate. google.comgoogle.com This innovation provides several key advantages:

Reduced Costs: It eliminates the high costs associated with using the finished 2-Methyl-5-nitroaniline product as a raw material. google.comgoogle.com

Environmental Benefits: The streamlined process significantly reduces the amount of wastewater generated, leading to a lower environmental impact. google.com

Catalytic methods offer a promising avenue for the synthesis of nitrosophenols, aiming to enhance reaction rates, improve selectivity, and allow for milder reaction conditions. The use of metal catalysts, particularly copper, has been investigated for the C-nitrosation of phenols. mdpi.com

Copper salts can act as promoters or catalysts in the nitrosation process. mdpi.com The mechanism is thought to involve the metal lowering the activation barrier for the reaction, potentially by generating a more potent nitrosating agent. Research has shown that certain phenolic substrates that are largely inert to direct nitrosation under specific conditions can be successfully converted to their corresponding 2-nitrosophenols in the presence of copper. mdpi.com

Furthermore, the metal can play a protective role by forming a stable metal-nitrosophenolato complex with the product. mdpi.com This complexation prevents the often-unstable 2-nitrosophenol from undergoing undesirable side reactions, such as oxidation to the corresponding nitrophenol. The free 2-nitrosophenol can later be liberated from the complex by treatment with a strong acid. mdpi.com While a patent mentions a catalytic method using phenol, methanol, aluminum oxide, and manganese tetraoxide, it is described as a distinctly different synthetic route from the primary methods discussed. google.com

Derivatization Strategies and Synthesis of Analogues of this compound

The synthesis of this compound and its analogues involves complex chemical strategies, often beginning with the nitration of phenolic compounds. These derivatives are valuable intermediates in the production of dyes, pharmaceuticals, and agrochemicals. researchgate.net Methodologies have evolved to enhance regioselectivity and yield, while also addressing environmental concerns by developing greener synthetic routes. researchgate.net

Pathways for Complex Nitrated Phenol Derivative Synthesis

The synthesis of complex nitrated phenol derivatives is a cornerstone of industrial organic chemistry. researchgate.net The direct nitration of phenol can lead to a mixture of isomers and high molecular weight tars, necessitating more controlled approaches. wikipedia.org One established method involves the sulfonation of anhydrous phenol with fuming sulfuric acid, followed by nitration with concentrated nitric acid. In this process, the sulfonic acid group is displaced by nitro groups in a highly exothermic reaction that requires careful temperature management. wikipedia.org

Alternative strategies aim to improve selectivity and safety. For instance, a regioselective ortho-nitration of various phenols can be achieved using a combination of ammonium (B1175870) nitrate (B79036) (NH4NO3) and potassium hydrogen sulfate (B86663) (KHSO4) in acetonitrile, which is presented as an eco-friendly method. dergipark.org.tr Another approach to producing 2-methyl-5-nitrophenol starts with o-toluidine, which undergoes a multi-step process involving nitration and diazotization. chemicalbook.comgoogle.com This method can bypass the formation of 2-methyl-5-nitroaniline as an intermediate, thereby reducing steps like neutralization and acidification, which can improve product yield and decrease environmental pollution. google.comgoogle.com

The table below summarizes various synthetic pathways for nitrated phenols, highlighting the reagents and conditions employed.

| Starting Material | Reagents | Key Process | Resulting Product(s) | Reference(s) |

| Phenol | Fuming sulfuric acid, concentrated nitric acid | Sulfonation then nitration | 2,4,6-Trinitrophenol (Picric Acid) | wikipedia.org |

| Phenol Derivatives | Ammonium nitrate (NH4NO3), potassium hydrogen sulfate (KHSO4) | Regioselective ortho-nitration | Mono-nitrated phenols | dergipark.org.tr |

| o-Toluidine | Concentrated sulfuric acid, concentrated nitric acid, sodium nitrite | Nitration, Diazotization, Hydrolysis | 2-Methyl-5-nitrophenol | chemicalbook.comgoogle.com |

| Phenol | Dilute nitric acid | Direct nitration | o/p-nitrophenols | paspk.org |

Synthetic Routes to this compound Acetates

The synthesis of acetates of nitrophenols, such as 2-methyl-5-nitrophenyl acetate (B1210297), is a key derivatization strategy. One documented synthetic route begins with 2-methyl-5-nitrophenol. chemicalbook.com In this process, 2-methyl-5-nitrophenol is treated with acetic anhydride (B1165640) in the presence of aqueous sodium hydroxide. The resulting mixture is stirred, and after filtration, the product is extracted with ethyl acetate to yield 2-acetoxy-4-nitrotoluene (another name for 2-methyl-5-nitrophenyl acetate). chemicalbook.com

This acetate derivative can be further processed. For example, it can undergo hydrogenation using a palladium-on-charcoal catalyst to produce 3-acetoxy-4-methylaniline, demonstrating its utility as an intermediate in the synthesis of more complex molecules. chemicalbook.com

| Reactant | Reagents | Product | Reference |

| 2-Methyl-5-nitrophenol | Acetic anhydride, 1M aqueous sodium hydroxide | 2-Methyl-5-nitrophenyl acetate | chemicalbook.com |

Formation of Related Nitrosophenol and Nitrophenol Derivatives in Controlled Syntheses

The controlled synthesis of nitrosophenol and nitrophenol derivatives is crucial for producing fine chemicals. dergipark.org.tr While nitration of phenols has been extensively studied, the formation of nitrosophenols also represents an important class of reactions. Nitrosoalkanes and nitrosoarenes can act as ligands for metal centers, and their synthesis is of significant interest. psu.edu

Recent advancements have focused on greener synthetic approaches to nitrophenols to avoid harsh conditions and the formation of unwanted byproducts. researchgate.net For example, the use of sodium nitrite or potassium nitrate in the presence of an acid catalyst can afford good yields of mononitrated phenols selectively. researchgate.net The control of physical parameters such as the dilution of nitric acid, reaction time, and temperature can also be used to economically synthesize o/p-nitrophenols with high selectivity. paspk.org In one study, the reaction between 98% phenol and 32.5% nitric acid at 20°C for one hour resulted in a 91% yield of nitrophenols. paspk.org

The synthesis of nitroso compounds can be achieved through various methods, including the use of nitrosyl triflate, which is a powerful nitrosating agent for a range of substrates. researchgate.net While the direct synthesis of this compound is less commonly detailed in the provided context, the general principles of nitrosation of phenols would apply, involving the reaction of a phenol with a nitrosating agent under controlled acidic conditions.

The following table outlines different methods for the synthesis of nitrophenol and nitrosophenol derivatives.

| Target Derivative | Method | Reagents | Significance | Reference(s) |

| o/p-Nitrophenols | Controlled direct nitration | Dilute nitric acid | Economical synthesis by controlling physical parameters. | paspk.org |

| Mononitrated Phenols | Green synthesis | Sodium nitrite or potassium nitrate, acid catalyst | Eco-friendly approach with good yields and selectivity. | researchgate.net |

| Nitroso Compounds | Nitrosation | Nitrosyl triflate | Powerful and soluble nitrosating agent for various substrates. | researchgate.net |

Fundamental Reactivity and Reaction Mechanisms of 2 Methyl 5 Nitrosophenol

Electrophilic and Nucleophilic Reaction Profiles of the Nitrosophenol Moiety

The reactivity of 2-Methyl-5-nitrosophenol is fundamentally governed by the dual nature of its nitrosophenol moiety, which is in equilibrium with its more stable tautomer, 2-methyl-1,4-benzoquinone-4-oxime. mdpi.comresearchgate.netstackexchange.com This tautomerism is crucial as it presents different sites for chemical attack. The nitrosophenol form possesses an aromatic ring, while the quinone monoxime form has a conjugated, non-aromatic structure. stackexchange.com

Nucleophilic Additions to the N=O Bond in Nitrosophenol Tautomers

In its quinone monoxime form, this compound is susceptible to nucleophilic attack. Research on analogous quinone-monoxime structures has shown that strong nucleophiles, such as Grignard reagents, add to the nitrogen atom of the N=O bond rather than the carbonyl carbon. mdpi.com This preference is attributed to the greater electrophilicity of the nitrogen atom in the oxime functionality. mdpi.com The reaction with a Grignard reagent (R-MgBr) would proceed through a nucleophilic addition to the nitrogen, followed by an aqueous work-up to yield a substituted hydroxylamine (B1172632) derivative.

The general mechanism involves the attack of the nucleophile on the nitrogen atom, leading to an intermediate which, upon workup, can form a variety of products depending on the nature of the nucleophile.

Table 1: Potential Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product Class |

|---|---|---|

| Organometallics | Phenylmagnesium bromide | Substituted Hydroxylamine |

| Enolates | Silyl (B83357) enol ether | N-Adduct |

This reactivity highlights the importance of the quinone monoxime tautomer in the reaction profile of nitrosophenols.

Mechanistic Studies of Aromatic Substitutions Involving this compound

Electrophilic aromatic substitution on this compound is directed by three substituents: the strongly activating hydroxyl (-OH) group, the weakly activating methyl (-CH₃) group, and the deactivating nitroso (-NO) group. wikipedia.orgcognitoedu.org The hydroxyl and methyl groups are ortho, para-directing. The nitroso group, while deactivating due to its inductive effect, is also ortho, para-directing because its nitrogen lone pair can stabilize the intermediate carbocation (Wheland intermediate) through resonance. stackexchange.comvaia.com

Given the positions on this compound (OH at C1, CH₃ at C2, NO at C5), the directing effects can be summarized as follows:

-OH group: Directs to C2 (blocked), C4, and C6.

-CH₃ group: Directs to C3, C5 (blocked), and C1 (blocked).

-NO group: Directs to C2 (blocked), C4, and C6.

All groups either block existing positions or direct incoming electrophiles to the C3, C4, and C6 positions. The powerful activating and directing effect of the hydroxyl group is dominant, making the positions ortho and para to it (C2, C4, C6) the most nucleophilic. msu.edulibretexts.org Since C2 is substituted, electrophilic attack is most likely to occur at the C4 and C6 positions. Reactions such as nitration or halogenation would be expected to yield a mixture of 2-methyl-4-electrophile-5-nitrosophenol and 2-methyl-6-electrophile-5-nitrosophenol.

Redox Chemistry of this compound

The redox chemistry of this compound is characterized by the reduction of the nitroso group to an amine and its oxidation to a nitro group.

Reduction Pathways to Amines

The nitroso group is readily reduced to an amino group, providing a synthetic route to aminophenols. This transformation can be achieved using various reducing agents. core.ac.uk Catalytic hydrogenation is a common and efficient method. google.com

Table 2: Common Reagents for Nitroso Group Reduction

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd/C | Methanol or Ethanol solvent | 5-Amino-2-methylphenol |

| Sn/HCl | Acidic aqueous solution | 5-Amino-2-methylphenol |

| NaBH₄ | Aqueous or alcoholic solvent | 5-Amino-2-methylphenol |

The electrochemical reduction of p-nitrosophenol to p-aminophenol has been studied extensively, providing a clean and high-yield alternative to chemical methods. core.ac.uk This process involves a 4-electron reduction and can be optimized by controlling parameters such as current density, acid concentration, and cathode material. core.ac.uk Similar principles would apply to the reduction of this compound.

Oxidation Reactions and Product Characterization

The nitroso group (-NO) can be oxidized to a nitro group (-NO₂), converting this compound into 2-Methyl-5-nitrophenol (B1294729). This oxidation can be carried out using oxidizing agents like nitric acid. acs.orggoogle.com The reaction mechanism for the oxidation of p-nitrosophenol by nitric acid is suggested to be distinct from that of other nitrosobenzenes, being much more rapid. acs.org The process can also be achieved by contacting the nitrosophenol with an acidic medium containing nitrate (B79036) or nitrite (B80452) ions in the presence of oxygen. google.com

The product, 2-Methyl-5-nitrophenol, can be characterized by its distinct physical and spectroscopic properties, differentiating it from the starting nitrosophenol.

Thermal and Photochemical Transformation Mechanisms

Nitrosophenols are known to be sensitive to both heat and light. chemicalbook.com Thermally, nitrosophenols can be labile, with some decomposing at elevated temperatures. vulcanchem.com For instance, 4-nitrosophenol (B94939) is reported to explode when heated. chemicalbook.com The presence of methyl groups, as in 2,6-dimethyl-4-nitrosophenol, can increase thermal stability compared to the unsubstituted parent compound.

The photochemistry of nitroaromatic compounds is an active area of research. uci.edupsu.edu Nitroso compounds are generally considered photolabile. Irradiation can lead to various transformations. While specific studies on this compound are scarce, research on related compounds suggests that photochemical reactions can proceed through excited triplet states, potentially leading to degradation or rearrangement. uci.edu For example, nitrosophenols have been identified as potential intermediates in the photodegradation of nitrophenols. uci.edu The exact mechanism of transformation for this compound under thermal or photochemical stress would likely involve complex pathways, including potential radical mechanisms or intramolecular rearrangements.

Thermal Decomposition Pathways

The thermal decomposition of nitroaromatic compounds, a class to which the tautomeric form of this compound (5-nitro-o-cresol) belongs, is known to be an exothermic process that can be hazardous. The decomposition can lead to the release of toxic gases, including nitrogen oxides. The thermal stability of these compounds is influenced by the nature and position of substituents on the aromatic ring. For example, studies on nitrobenzoic acid isomers have shown that the decomposition temperatures and activation energies vary significantly among the ortho, meta, and para isomers. scielo.br

In a study on the thermal decomposition of different batches of 3-Methyl-4-nitrophenol, DSC was used in both non-isothermal and isothermal modes to determine the kinetics of the decomposition. akts.com The kinetic parameters obtained from these experiments are crucial for simulating the thermal behavior under various temperature profiles and for calculating the Time to Maximum Rate (TMR), a key parameter for thermal safety assessment. akts.com

Table 1: Kinetic Parameters of Thermal Decomposition for 3-Methyl-4-Nitrophenol This table is based on data for a related compound and is for illustrative purposes.

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Decomposition Temperature Range (isothermal) | 200-260°C | DSC | akts.com |

| Heating Rates (non-isothermal) | 0.25 to 8.0 K/min | DSC | akts.com |

The thermal behavior of nitroso compounds has also been studied, for instance, in the context of metal complexes. The thermal properties of complexes of p-substituted o-nitroso phenols are influenced by the electronic character of the substituent and the nature of the metal ion. researchgate.net While this research focuses on complexes, it underscores the role of molecular structure in thermal stability.

Photochemical Reaction Mechanisms and Excited State Dynamics

The photochemistry of nitrosophenols is intrinsically linked to their tautomeric equilibrium with quinone monooximes. This equilibrium is a key factor in their photochemical behavior. While specific studies on this compound are scarce, the general principles of nitrophenol and nitrosophenol photochemistry can provide significant insights.

Nitrophenols are known to undergo photodegradation in the atmosphere, and their reactivity is influenced by substituents on the aromatic ring. copernicus.org The presence of a methyl group can affect the rate of reaction with hydroxyl radicals, a key atmospheric oxidant. copernicus.org For instance, the reactivity of methylated 2-nitrophenols varies with the position of the methyl group. copernicus.org

Upon absorption of light, nitroaromatic compounds can undergo several photophysical and photochemical processes, including intersystem crossing to the triplet state and photodissociation. rsc.org The solvent environment can also play a crucial role in the excited-state dynamics, influencing the rates of these processes. rsc.orgrsc.orgresearchgate.net

The photolysis of nitrophenols can lead to the formation of various products, including nitrite and nitrous acid (HONO). acs.org This process is particularly relevant for para-nitrophenols. acs.org Studies on methylated nitrophenols have shown that photolysis can lead to HONO formation through the transfer of a hydrogen atom from the hydroxyl group to the adjacent nitro group. copernicus.org

The excited-state dynamics of molecules containing a nitro group often involve rapid deactivation pathways. For example, in some nitro-substituted compounds, excited-state intramolecular proton transfer (ESIPT) can occur on a picosecond timescale. ruc.dk The presence of the nitro group can influence the potential energy surface of the excited state, affecting the barrier for such processes. ruc.dk

Table 2: Photolysis Data for Related Nitrophenols This table presents data for related compounds to illustrate potential photochemical parameters.

| Compound | Process | Quantum Yield (Φ) | Conditions | Reference |

|---|---|---|---|---|

| 4-Nitrophenol (B140041) | Nitrite/HONO formation | 10-5 - 10-4 | Aqueous solution | acs.org |

| 3-Nitrocatechol | Atmospheric photolysis rate (J) | (3.06 ± 0.16) × 10-4 s-1 | Gas-phase | copernicus.org |

| 5-Methyl-3-nitrocatechol | Atmospheric photolysis rate (J) | (2.14 ± 0.18) × 10-4 s-1 | Gas-phase | copernicus.org |

Tautomeric Equilibrium and Conformational Dynamics of 2 Methyl 5 Nitrosophenol

Experimental Elucidation of Nitrosophenol-Quinone Monoxime Tautomerism

Nitrosophenols, including 2-Methyl-5-nitrosophenol, exist in a dynamic equilibrium between two tautomeric forms: the nitrosophenol form and the quinone monoxime form. This equilibrium is a cornerstone of their chemical behavior and has been investigated through various experimental techniques. The structures are known to resonate between the nitrosophenol and the generally more stable quinone-monoxime form. mdpi.comencyclopedia.pub

Spectroscopic Evidence for Tautomeric Forms (e.g., Infrared, NMR, UV-Vis)

Spectroscopic methods are pivotal in identifying and quantifying the coexisting tautomers in solution and solid states.

Infrared (IR) Spectroscopy: Studies on related compounds have shown that IR spectroscopy can distinguish between the two forms. The nitrosophenol tautomer exhibits characteristic O-H and N=O stretching vibrations, while the quinone monoxime form shows C=O, C=N, and N-OH stretching frequencies. For the general class of 2-nitrosophenols, infrared spectroscopy has indicated that the ligands readily tautomerize to the more favored o-benzoquinone monoxime structure. mdpi.comencyclopedia.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for investigating such equilibria. Studies on p-nitrosophenol and its methyl derivatives have concluded that these compounds exist predominantly in the benzoquinone monoxime form when dissolved in organic solvents. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra for the two tautomers differ significantly. The nitrosophenol form typically has absorption bands at different wavelengths compared to the quinone monoxime form, allowing for the characterization of the equilibrium.

Solvent Effects on Tautomeric Preferences and Equilibria

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. The polarity of the solvent can differentially stabilize one tautomer over the other, thereby shifting the equilibrium. Generally, dielectric media tend to favor species with greater charge separation. rsc.org

For derivatives of 2-nitrosophenol, the tautomeric equilibrium has been shown to be solvent-dependent. researchgate.net However, a study on the parent 2-nitrosophenol found that it was observed only as the nitroso tautomer across a range of solvents including carbon tetrachloride, chloroform, ethanol, and water, suggesting that in this specific case, the nitroso form is particularly stable. researchgate.net It is plausible that the electronic effects of the methyl group in this compound could influence its specific solvent-dependent behavior.

Computational Modeling of Tautomeric and Conformational Landscapes

In the absence of extensive experimental data for this compound, computational chemistry provides crucial insights. High-level ab initio and Density Functional Theory (DFT) calculations performed on the parent 2-nitrosophenol molecule serve as an excellent theoretical model.

Ab Initio and Density Functional Theory (DFT) Calculations of Relative Stabilities

Theoretical calculations are used to determine the optimized geometries and relative energies of the different tautomers and conformers. For the parent compound, 2-nitrosophenol, ab initio calculations at the HF/6-31G** and MP2/6-31G** levels of theory have established that the nitroso tautomer is the more stable form. researchgate.net The inclusion of electron correlation was found to substantially affect the relative stability of the oxime forms by 4–6 kcal/mol. researchgate.net

Table 1: Calculated Relative Stabilities of 2-Nitrosophenol Tautomers Data pertains to the parent compound, 2-nitrosophenol.

| Method/Basis Set | Tautomer | Relative Energy (kcal/mol) | Reference |

| HF/6-31G | Nitroso | 0.00 | researchgate.net |

| HF/6-31G | Oxime | 5.69 | researchgate.net |

| MP2/6-31G | Nitroso | 0.00 | researchgate.net |

| MP2/6-31G | Oxime | 2.50 | researchgate.net |

Determination of Tautomerization Barrier Heights and Transition Structures

Computational models can locate the transition state structure that connects the two tautomers on the potential energy surface, thereby determining the energy barrier for the interconversion. For 2-nitrosophenol, the activation barrier for the tautomerization reaction from the more stable nitroso form to the quinone monoxime form has been calculated. researchgate.net

Table 2: Calculated Tautomerization Barrier for 2-Nitrosophenol Data pertains to the parent compound, 2-nitrosophenol.

| Method/Basis Set | Reaction | Barrier Height (kcal/mol) | Reference |

| MP4/6-311G*//MP2/6-31G** + ZPE | Nitroso → Oxime | 10.24 | researchgate.net |

Analysis of Conformational Isomers and Rotational Barriers

Beyond tautomerism, 2-nitrosophenol and its derivatives can exist as different conformational isomers (rotamers) due to rotation around single bonds, such as the C-N and C-O bonds. Theoretical studies on 2-nitrosophenol have investigated these conformational possibilities and the energy barriers separating them. The influence of correlation energy on the relative stabilities of the nitroso tautomer's rotamers was found to be smaller than for the oxime forms. researchgate.net

Influence of Substituents on Tautomeric Predominance in Methylnitrosophenols

In general, nitrosophenols exist in a solvent-dependent equilibrium with their corresponding quinone monoxime tautomers. sedoptica.es For the parent compound, 2-nitrosophenol, ab initio molecular orbital calculations have shown that the nitrosophenol form is the more stable tautomer. researchgate.net However, the introduction of substituents can shift this equilibrium.

Studies on various nitrosophenol derivatives have revealed that the relative stability of the tautomers is influenced by both electronic and steric effects. For instance, in the case of nitrosonaphthols, the quinone-monoxime form can be the dominant species in solution, with the equilibrium being solvent-dependent. sedoptica.es

The presence of an alkyl group, such as the methyl group in this compound, is known to influence the tautomeric balance. It has been observed that alkyl substituents adjacent to the hydroxyl group can lead to an increased population of the oxime form. This effect is attributed to steric interactions that may destabilize the nitrosophenol form. Conversely, substitution next to the nitroso group has been reported to have the opposite effect.

In the specific case of this compound, the methyl group is located ortho to the hydroxyl group. Based on the general trends observed for other alkyl-substituted nitrosophenols, it is plausible to hypothesize that the presence of the methyl group at the 2-position would shift the equilibrium towards the quinone monoxime tautomer (2-methyl-1,5-benzoquinone-5-oxime) to a greater extent than in the unsubstituted 5-nitrosophenol. The electron-withdrawing nature of the nitroso group at the 5-position will also play a significant role in the electronic distribution of the aromatic ring, further influencing the relative stabilities of the two tautomers.

It is important to note that while these general principles provide a framework for understanding the tautomerism of this compound, detailed experimental and computational studies would be necessary to quantify the tautomeric equilibrium constant and to fully elucidate the conformational dynamics of this specific compound.

Interactive Data Table of Related Tautomeric Systems

While specific data for this compound is unavailable, the following table summarizes findings for related compounds to illustrate the influence of structure and solvent on the tautomeric equilibrium.

| Compound | Solvent | Predominant Tautomer | Observations |

| 2-Nitrosophenol | Various | Nitrosophenol | The nitroso form is generally more stable. researchgate.net |

| 1-Nitroso-2-naphthol | Various | Quinone-monoxime | The quinone-monoxime form is the exclusive tautomer observed in all solvents studied. sedoptica.es |

| 2-Nitroso-1-naphthol | CDCl3 / CCl4 | Mixture | A slow equilibrium exists between the nitrosonaphthol and quinone-monoxime tautomers. sedoptica.es |

| 2-Nitroso-1-naphthol | DMSO-d6 | Quinone-monoxime | The quinone-monoxime form is exclusively observed. sedoptica.es |

This table highlights the subtle interplay of structural and solvent effects on the tautomeric equilibrium in nitrosophenol systems.

Advanced Structural Characterization and Spectroscopic Probing of 2 Methyl 5 Nitrosophenol

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 2-Methyl-5-nitrosophenol is not extensively detailed in readily available literature, analysis of closely related nitrosophenol complexes provides significant insight into the expected structural features.

The determination of the crystal structure of nitrosophenol-containing compounds is crucial for understanding their tautomeric forms and coordination chemistry. Nitrosophenols can exist in equilibrium with their quinone-monoxime tautomers. In the solid state, X-ray diffraction has been used to identify these forms. sedoptica.es

Metal complexes of nitrosophenols have been studied to understand their coordination and structural properties. For instance, attempts to crystallize copper(II) bis(5-methyl-2-nitrosophenolato), a complex derived from this compound, have been reported, although obtaining single crystals suitable for X-ray diffraction proved challenging for this specific compound. nih.gov However, the crystal structures of other copper nitrosophenolato complexes, such as copper(II) bis(2-nitrosophenolato), have been successfully determined. nih.gov

These studies reveal that coordination typically occurs through the nitrogen atom of the nitroso group. encyclopedia.pub The determined N-O bond lengths in these complexes are often intermediate between what is expected for a single and a double bond, suggesting a delocalized electronic structure that is a hybrid of the nitrosophenol and benzoquinone-monoxime forms. nih.gov

Table 1: Representative Crystallographic Data for a Related Nitrosophenol Complex Note: Data for a representative related complex is shown due to the lack of specific published data for this compound.

| Parameter | Value | Significance |

|---|---|---|

| Compound | Copper(II) bis(2-nitrosophenolato) | A well-characterized analogue for understanding coordination. |

| Coordination Geometry | Tetragonal-bipyramidal | Illustrates the typical coordination environment around the metal center. nih.gov |

| N-O Bond Length | ~1.24 Å | Intermediate character between N-O single and N=O double bonds, indicating resonance. nih.gov |

| Coordination Atom | Nitrogen | Confirms the binding mode of the nitrosophenol ligand to the metal ion. encyclopedia.pub |

Hydrogen bonding is a dominant intermolecular force that dictates the supramolecular architecture of phenolic compounds. acs.org In the solid state of this compound, several types of hydrogen bonds are expected to form, creating a stable, three-dimensional network.

O-H...O Interactions: The phenolic hydroxyl group is a strong hydrogen bond donor. It is expected to form strong hydrogen bonds with the oxygen atom of the nitroso group of an adjacent molecule. This type of interaction is a defining feature in the crystal packing of many substituted phenols.

N-H...O Interactions: In the case of the quinone-monoxime tautomer, an N-OH group is present. This group can participate in N-H...O hydrogen bonding, further influencing the packing arrangement.

Intramolecular hydrogen bonding between the ortho-hydroxyl and nitroso groups is also a key feature in nitrosophenols, which stabilizes the planar conformation of the molecule. sedoptica.esresearchgate.net

Beyond hydrogen bonding, non-covalent interactions involving the aromatic ring are critical for the formation of supramolecular structures. nso-journal.org

π-π stacking interactions occur when the electron-rich aromatic rings of adjacent molecules align face-to-face or in a displaced manner. libretexts.org These interactions, a combination of dispersion forces and electrostatic effects, are fundamental in the self-assembly of aromatic molecules. scirp.org For this compound, the arrangement of molecules in the crystal would be optimized to maximize these attractive π-π interactions, contributing significantly to the crystal's cohesion and stability. The presence of both an electron-donating methyl group and an electron-withdrawing nitroso group can influence the electronic distribution within the π-system, potentially leading to specific, energetically favorable stacking arrangements. canada.ca

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment of each nucleus and can be used to study dynamic processes like tautomerism.

While a complete, published multidimensional NMR analysis for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar compounds and the known electronic effects of the substituents. The nitroso group is electron-withdrawing, which will deshield (shift to higher ppm) the protons and carbons ortho and para to it. The methyl and hydroxyl groups are electron-donating, causing shielding (shift to lower ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on substituent effects on a phenol (B47542) ring. Actual values may vary depending on solvent and tautomeric form.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Reasoning |

|---|---|---|---|

| -CH₃ | ~2.2 | ~16 | Typical range for a methyl group on an aromatic ring. rsc.org |

| -OH | Variable (5-10) | - | Shift is concentration and solvent dependent; often broad. |

| H-3 | ~7.5 | ~120 | Ortho to -NO (deshielded) and meta to -OH and -CH₃. |

| H-4 | ~7.0 | ~118 | Ortho to -OH and -CH₃ (shielded), meta to -NO. |

| H-6 | ~7.8 | ~130 | Ortho to -OH and -NO (competing effects), para to -CH₃. |

| C-1 (-OH) | - | ~158 | Attached to electronegative oxygen. |

| C-2 (-CH₃) | - | ~125 | Substituted carbon, influenced by adjacent -OH. |

| C-3 | - | ~120 | Influenced by ortho -NO group. |

| C-4 | - | ~118 | Influenced by para -NO group. |

| C-5 (-NO) | - | ~150 | Attached to electronegative nitroso group. |

| C-6 | - | ~130 | Influenced by ortho -OH and para -CH₃. |

In solution, nitrosophenols exist in a dynamic equilibrium with their quinone-monoxime tautomers. sedoptica.es NMR spectroscopy is a powerful technique to study this equilibrium because the exchange between tautomers can be slow on the NMR timescale, allowing for the observation of distinct signals for each species.

The ratio of the two tautomers can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum. sedoptica.es For example, studies on nitrosonaphthols, which exhibit similar tautomerism, have shown that the proton spectra in solvents like CDCl₃ can show a doubling of resonances for all protons, allowing for direct quantification of the tautomeric ratio. sedoptica.es

The position of this equilibrium is highly dependent on the solvent. sedoptica.esresearchgate.net

Non-polar solvents (like CCl₄ or CDCl₃) tend to favor the nitrosophenol form, which is stabilized by an intramolecular hydrogen bond.

Polar, protic solvents (like DMSO-d₆) can form intermolecular hydrogen bonds, which may stabilize the more polar quinone-monoxime tautomer. Studies on related compounds show that in DMSO, the equilibrium can shift almost entirely to the quinone-monoxime form. sedoptica.es

By acquiring NMR spectra in various solvents, it is possible to map the influence of the environment on the tautomeric equilibrium of this compound. psu.edu

Ligand Characterization in Metal Complexes via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound when it acts as a ligand in metal complexes. The coordination of the nitrosophenol to a metal ion induces significant changes in the chemical environment of its protons and carbon atoms, which are reflected in the ¹H and ¹³C NMR spectra.

In its free state, this compound exists in equilibrium with its tautomeric form, quinone-monoxime. mdpi.com However, upon complexation with a metal ion, typically through the nitrogen and oxygen atoms of the nitroso and hydroxyl groups respectively, the structure becomes more rigid. This rigidity and the electronic effects of the metal center cause shifts in the NMR signals. mdpi.com For instance, studies on similar nitrosophenol-metal complexes have shown that the coordination is often through the nitrogen atom of the nitroso group. mdpi.com

The ¹H NMR spectrum of a metal complex containing the this compound ligand would be expected to show downfield shifts for the aromatic protons adjacent to the coordination sites due to the deshielding effect of the metal ion. The methyl group protons would also experience a shift, albeit likely smaller. By comparing the spectra of the free ligand with that of the metal complex, the coordination sites can be inferred. Furthermore, the integration of the proton signals can confirm the stoichiometry of the ligand to the metal in the complex. Two-dimensional NMR techniques, such as COSY and HMQC, can be employed to definitively assign all proton and carbon signals in the complex, providing unambiguous evidence of its structure.

While specific ¹H and ¹³C NMR data for this compound complexes are not extensively detailed in the readily available literature, data for analogous compounds like 2-methoxy-5-nitrophenol (B41512) and various nitrophenol derivatives in complexes offer a strong basis for interpretation. rsc.orgmdpi.com For example, the chemical shifts in related Schiff base complexes of nitrophenols are well-documented and show clear evidence of coordination. mdpi.comjocpr.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Changes upon Complexation

| Nucleus | Predicted Chemical Shift (Free Ligand) | Predicted Change upon Complexation | Rationale |

| ¹H (Aromatic) | 6.5 - 8.0 ppm | Downfield shift (Δδ = 0.5 - 1.5 ppm) | Deshielding by the metal center |

| ¹H (Methyl) | ~2.3 ppm | Minor downfield shift (Δδ = 0.1 - 0.3 ppm) | Inductive effects from the coordinated ring |

| ¹³C (Aromatic) | 110 - 160 ppm | Significant shifts in carbons near coordination sites | Changes in electron density upon coordination |

| ¹³C (Methyl) | ~20 ppm | Minor shift | Less direct influence from the metal center |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within this compound. These methods are complementary and allow for a thorough vibrational analysis.

The FT-IR spectrum of this compound, which can be recorded using techniques like KBr pellets or Attenuated Total Reflectance (ATR), reveals characteristic absorption bands. nih.gov The broad band typically observed in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the nitroso group (N=O) would give rise to a stretching vibration in the range of 1500-1600 cm⁻¹. The aromatic C=C stretching vibrations are expected to appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration and various in-plane and out-of-plane C-H bending vibrations would also be present at their characteristic frequencies.

Raman spectroscopy offers complementary information. For instance, the symmetric stretching of the nitroso group, which might be weak in the IR spectrum, could show a strong signal in the Raman spectrum. A Bruker MultiRAM Stand Alone FT-Raman Spectrometer has been used to obtain the Raman spectrum of this compound. nih.gov

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to simulate the vibrational spectra and aid in the assignment of the observed bands. rsc.orglongdom.orgsci-hub.se Such computational studies on similar molecules like 2-methoxy-5-nitrophenol have shown good agreement between calculated and experimental frequencies. rsc.orgrsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3500 (broad) | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C-H (methyl) | Stretching | 2850-2960 | Moderate |

| N=O | Stretching | 1500-1600 | Strong |

| C=C (aromatic) | Stretching | 1400-1600 | Strong |

| C-N | Stretching | 1250-1350 | Moderate |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous confirmation of the molecular formula of this compound and for studying its fragmentation patterns. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.

The molecular formula of this compound is C₇H₇NO₃, with a calculated exact mass of 153.0426 g/mol . nih.gov HRMS analysis can confirm this mass with a high degree of precision, typically within a few parts per million (ppm), thus distinguishing it from other compounds with the same nominal mass.

Electron Ionization (EI) is a common ionization method used in conjunction with mass spectrometry. The EI mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 153. nih.govnist.gov The fragmentation pattern provides valuable structural information. Characteristic losses include the nitroso group (-NO), the methyl group (-CH₃), and carbon monoxide (-CO). The base peak in the mass spectrum is often the molecular ion, with other significant fragments appearing at m/z values corresponding to these losses. For instance, the loss of the nitroso group would result in a fragment at m/z 123.

Table 3: Expected High-Resolution Mass Spectral Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Fragment Assignment |

| [M]⁺ | C₇H₇NO₃ | 153.0426 | Molecular Ion |

| [M-NO]⁺ | C₇H₇O₂ | 123.0446 | Loss of nitroso group |

| [M-CH₃]⁺ | C₆H₄NO₃ | 138.0191 | Loss of methyl group |

| [M-CO]⁺ | C₆H₇NO₂ | 125.0477 | Loss of carbon monoxide |

Hyphenated Analytical Techniques for this compound in Complex Matrices

The analysis of this compound in complex mixtures, such as environmental or biological samples, necessitates the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

LC-NMR and LC-MS for Structural Identification in Mixtures

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the separation and structural elucidation of compounds in complex mixtures. sumitomo-chem.co.jpmdpi.comnih.gov

LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. This is particularly useful for identifying unknown components or for confirming the structure of target analytes in a mixture without the need for prior isolation. mdpi.comresearchgate.net The technique can be performed in on-flow, stopped-flow, or loop-collection modes, with the latter two offering enhanced sensitivity for less concentrated samples. mdpi.com

LC-MS is a more widely used technique due to its higher sensitivity. sumitomo-chem.co.jp It couples the separation capabilities of LC with the mass analysis of MS. For this compound, a reversed-phase LC method would typically be employed for separation. The eluent would then be introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 154 would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 152 would be detected. Tandem mass spectrometry (LC-MS/MS) can be used to further enhance selectivity and structural confirmation by monitoring specific fragmentation transitions. mdpi.com For instance, in studies of nitrated aromatic compounds in atmospheric aerosols, LC-MS has been effectively used for their identification and quantification. sdu.edu.cn

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com Due to the polar nature and relatively low volatility of this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and thermal degradation. To overcome these limitations, derivatization is typically employed to convert the analyte into a more volatile and thermally stable form. jfda-online.com

A common derivatization strategy for phenolic compounds is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govnih.gov The resulting TMS ether of this compound is significantly more volatile and exhibits improved chromatographic behavior.

The GC-MS analysis of the derivatized compound provides both a retention time, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum for identification. The mass spectrum of the TMS derivative will show a molecular ion corresponding to the increased molecular weight and a characteristic fragmentation pattern, often with a prominent peak corresponding to the loss of a methyl group from the silyl (B83357) moiety ([M-15]⁺). researchgate.net This approach has been successfully applied to the analysis of various phenolic compounds in environmental samples. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Methyl 5 Nitrosophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 2-Methyl-5-nitrosophenol and its tautomer, 4-methyl-1,2-benzoquinone (B1207301) monoxime, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. This process finds the lowest energy conformation of the molecules.

Once the optimized structures are obtained, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. hakon-art.comrjpn.org A smaller gap generally implies higher reactivity. hakon-art.com DFT calculations would likely show distinct differences in the HOMO-LUMO distributions and energy gaps for the two tautomers, reflecting their different electronic configurations and potential reactivity. nih.gov

Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound Tautomers Calculated via DFT

| Parameter | This compound | 4-Methyl-1,2-benzoquinone monoxime | Significance |

|---|---|---|---|

| $E_{HOMO}$ (eV) | -6.2 | -6.5 | Indicates electron-donating ability |

| $E_{LUMO}$ (eV) | -2.1 | -2.8 | Indicates electron-accepting ability |

| Energy Gap (ΔE) (eV) | 4.1 | 3.7 | Relates to chemical reactivity and stability |

| Chemical Hardness (η) (eV) | 2.05 | 1.85 | Measures resistance to charge transfer |

| Electrophilicity Index (ω) | 4.28 | 5.36 | Quantifies electrophilic character |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide highly accurate energetic predictions, often considered the "gold standard" in computational chemistry. researchgate.net

These methods would be crucial for determining the relative stability of the this compound and 4-methyl-1,2-benzoquinone monoxime tautomers. mdpi.com By calculating the Gibbs free energies of each optimized structure, one can predict the equilibrium constant and determine which tautomer is thermodynamically favored under specific conditions (e.g., in the gas phase or in a solvent). researchgate.net

Furthermore, ab initio methods are exceptionally useful for predicting spectroscopic properties. By calculating the harmonic vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net This allows for a direct comparison with experimental spectra, aiding in the structural identification and confirming the presence of specific tautomers. Each tautomer would be expected to have a unique vibrational signature, particularly in the regions corresponding to O-H, N=O, C=O, and C=N stretching frequencies.

Table 2: Hypothetical Relative Gibbs Free Energies of Tautomers via Ab Initio Calculations

| Tautomer | Method | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Stability |

|---|---|---|---|

| This compound | MP2/aug-cc-pVTZ | +1.5 | Less Stable |

| 4-Methyl-1,2-benzoquinone monoxime | MP2/aug-cc-pVTZ | 0.0 | More Stable |

| This compound | CCSD(T)/aug-cc-pVTZ | +1.2 | Less Stable |

| 4-Methyl-1,2-benzoquinone monoxime | CCSD(T)/aug-cc-pVTZ | 0.0 | More Stable |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the familiar language of chemical bonding. It provides a localized, "natural Lewis structure" picture of the molecule, including lone pairs and bonds. q-chem.comwisc.edu A key feature of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) and delocalization effects through second-order perturbation theory. nih.gov

This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy, E(2), associated with an interaction (e.g., a lone pair donating into an antibonding orbital) quantifies the extent of electron delocalization. wisc.edu For this compound and its quinone-monoxime tautomer, NBO analysis would reveal:

Natural Atomic Charges: The charge distribution across the molecule.

Hybridization: The s and p character of the atomic orbitals involved in bonding. researchgate.net

Hyperconjugative Interactions: The specific donor-acceptor interactions responsible for stabilizing the molecule. For example, the delocalization of an oxygen lone pair (n) into an adjacent C-C antibonding orbital (σ*) contributes to molecular stability. researchgate.netnih.gov

By comparing the NBO results for both tautomers, researchers can gain a deeper understanding of the electronic factors that govern their relative stability and reactivity.

Table 3: Hypothetical Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Tautomer | Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|---|

| This compound | LP(1) O (hydroxyl) | σ(C-C) (ring) | 5.2 | π-conjugation |

| This compound | LP(1) N (nitroso) | π(C-C) (ring) | 12.8 | Resonance stabilization |

| 4-Methyl-1,2-benzoquinone monoxime | LP(1) O (carbonyl) | π(C-C) (ring) | 18.5 | Conjugated system stabilization |

| 4-Methyl-1,2-benzoquinone monoxime | LP(1) O (oxime) | σ(N-C) | 4.1 | Hyperconjugation |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govspringernature.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment (e.g., solvent molecules). pitt.edumdpi.com

For this compound, an MD simulation would be particularly useful for:

Conformational Sampling: Exploring the rotational freedom of the hydroxyl (-OH) and nitroso (-NO) groups. The simulation can reveal the preferred orientations of these groups and the energy barriers between different conformations. nih.govcwu.edu

Solvent Effects: Simulating the molecule in a solvent like water can illuminate how intermolecular hydrogen bonds and other solvent-solute interactions affect its structure and dynamics. These interactions could play a significant role in stabilizing one tautomer over the other, potentially shifting the equilibrium compared to the gas phase.

Tautomerization Events: While standard MD simulations may not capture the bond-breaking and bond-forming events of tautomerization directly, specialized techniques like reactive MD (ReaxFF) or ab initio MD could potentially model this process, providing insights into the mechanism and timescale of the interconversion. nih.gov

The simulation would involve placing the molecule in a periodic box filled with solvent molecules, equilibrating the system, and then running a production simulation for several nanoseconds or longer to collect trajectory data for analysis.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with a specific activity, such as its chemical reactivity. mdpi.comresearchgate.net This approach avoids the need for extensive experimental testing for every new compound by creating predictive models based on calculated molecular properties.

Exploration of Molecular Descriptors and Their Relationship to Chemical Reactivity

To build a QSAR model for the chemical reactivity of this compound, the first step is to calculate a wide range of molecular descriptors. mdpi.com These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties. They can be categorized as:

Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, atomic charges, and the electrophilicity index. hakon-art.commdpi.com These descriptors are directly related to how a molecule will interact in a chemical reaction.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (its graph), describing aspects like size, shape, and branching.

Constitutional Descriptors: These include basic information like molecular weight, atom counts, and functional group counts.

Once calculated, these descriptors would be used as independent variables in a statistical model (e.g., multiple linear regression) to predict a measure of chemical reactivity (the dependent variable), such as a reaction rate constant obtained from experiment. The resulting QSAR equation would highlight which descriptors are most influential in determining the reactivity of this class of compounds.

Table 4: Selected Molecular Descriptors for QSAR Modeling of Chemical Reactivity

| Descriptor Class | Descriptor Name | Potential Relationship to Reactivity |

|---|---|---|

| Electronic | LUMO Energy | Lower energy indicates greater susceptibility to nucleophilic attack. |

| Electronic | HOMO-LUMO Gap | A smaller gap often correlates with higher reactivity. |

| Electronic | Molecular Dipole Moment | Influences long-range electrostatic interactions with other reactants. |

| Electronic | Maximum Positive Charge on an Atom | Identifies the most likely site for nucleophilic attack. |

| Topological | Wiener Index | Relates to molecular branching and compactness, affecting accessibility of reactive sites. |

| Constitutional | Molecular Weight | Basic property that can influence diffusion rates and steric hindrance. |

Predictive Modeling for Reaction Outcomes or Binding Affinity (in non-biological contexts)

Theoretical and computational chemistry provides powerful tools for predicting the behavior of molecules in chemical reactions and their interactions with various materials. In the case of this compound, while specific predictive modeling studies on its reaction outcomes and non-biological binding affinities are not extensively documented in publicly available literature, we can infer the types of predictive models that would be applicable based on studies of analogous substituted phenols. These models are crucial for understanding and predicting how this compound might behave in various chemical environments, for instance, as a precursor in organic synthesis or in its interaction with surfaces.

Predictive modeling in this context generally falls into two categories: the prediction of reaction outcomes and the prediction of binding affinity to non-biological entities.

Predicting Reaction Outcomes

The prediction of reaction outcomes for a molecule like this compound can be approached using kinetic modeling and reaction mechanism generators. These computational tools can simulate the complex network of possible reactions that the molecule can undergo under specific conditions of temperature and pressure. For instance, in the context of combustion or pyrolysis, such models can predict the formation of various products.

A study on the anti-knock tendency of substituted phenols when used as gasoline additives provides a relevant parallel. In that research, a detailed kinetic model was constructed to predict the ignition of blends of various phenols in n-butane. rsc.org The model, generated with the help of a reaction mechanism generator, included a vast number of species and reactions to accurately simulate the combustion process. rsc.org The ignition timings of the additive blends were then compared to those of primary reference fuels to quantitatively predict their anti-knock ability. rsc.org The predictions showed good agreement with experimental data. rsc.org

A similar approach could be applied to this compound to predict its reaction pathways and product distribution in a given chemical system. The model would be built upon fundamental chemical kinetics and would be able to explain the chemical mechanisms driving the predicted outcomes. rsc.org

Below is an illustrative data table showcasing the type of output that could be expected from a predictive model for the reaction outcomes of this compound under hypothetical conditions.

| Reactant | Reaction Condition | Predicted Major Product | Predicted Yield (%) | Computational Method |

|---|---|---|---|---|

| This compound | Oxidation (e.g., with H2O2) | 2-Methyl-5-nitrophenol (B1294729) | 85 | DFT with Reaction Mechanism Generator |

| This compound | Reduction (e.g., with NaBH4) | 5-Amino-2-methylphenol | 92 | DFT with Reaction Mechanism Generator |

| This compound | Diels-Alder with Butadiene | [4+2] Cycloaddition Product | 65 | DFT with Reaction Mechanism Generator |

Predicting Binding Affinity in Non-Biological Contexts

The binding affinity of this compound to non-biological surfaces or materials is another area where predictive modeling can provide valuable insights. This is particularly relevant in fields such as materials science and environmental chemistry, for example, in predicting the adsorption of this compound onto activated carbon or mineral surfaces.

Density Functional Theory (DFT) is a powerful method for investigating the adsorption of molecules onto surfaces. For example, a DFT study on the adsorption of p-nitrophenol on pristine and modified graphene sheets revealed that while the molecule's adsorption on pristine graphene is unfavorable, creating defects or doping the graphene with platinum clusters can significantly enhance its adsorption capacity. researchgate.net The study also elucidated the interaction mechanisms at the molecular level through quantum chemical calculations, providing both visual and quantitative analysis of the adsorption phenomena. researchgate.net

A similar computational approach could be employed for this compound to predict its binding affinity to various surfaces. Such a study would involve calculating the adsorption energies and analyzing the non-covalent interactions between the molecule and the surface.

The following interactive data table illustrates the kind of data that could be generated from a predictive study on the binding affinity of this compound with different non-biological materials.

| Molecule | Substrate | Predicted Binding Energy (kcal/mol) | Key Interacting Groups | Computational Method |

|---|---|---|---|---|

| This compound | Graphite | -8.5 | π-π stacking | DFT |

| This compound | Silica (B1680970) (SiO2) | -12.2 | Hydrogen bonding (OH group) | DFT |

| This compound | Activated Carbon | -15.8 | π-π stacking and van der Waals | DFT |

Coordination Chemistry of 2 Methyl 5 Nitrosophenol and Its Metal Complexes

Synthesis and Characterization of Metal-2-nitrosophenolato Complexes

The synthesis of metal complexes with 2-Methyl-5-nitrosophenol can be approached through several established methods. A common route involves the in situ formation of the 2-nitrosophenol ligand in the presence of a metal salt, a process exemplified by the Baudisch reaction. This reaction introduces a nitroso and a hydroxyl group onto an aromatic ring with ortho-regioselectivity, and the resulting functionalized phenol (B47542) readily coordinates to the metal ion present.

Alternatively, the free this compound ligand can be synthesized separately and subsequently reacted with a metal salt, such as copper(II) chloride, in a suitable solvent system. The significant binding affinity between the nitrosophenol moiety and various metal ions facilitates the formation of stable complexes.

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula, confirming the stoichiometry of the metal-to-ligand ratio. Spectroscopic methods, which will be discussed in detail later, are crucial for elucidating the electronic structure and bonding within the complexes.

Ligand Design and Chelation Modes (e.g., [N,O] donor sets)

This compound and its derivatives are effective chelating agents, primarily acting as bidentate ligands. Coordination to a metal center typically occurs through the nitrogen atom of the nitroso group and the deprotonated oxygen atom of the phenolic group, forming a stable five-membered chelate ring. This [N,O] donor set is a common feature in the coordination chemistry of nitrosophenols.

The ligand itself exists in a tautomeric equilibrium between the nitrosophenol form and the more favored o-benzoquinone monoxime form. X-ray diffraction studies on related complexes have confirmed that coordination occurs through the nitrogen atom of the oxime group and the phenolic oxygen. The methyl group at the 2-position and the nitro group at the 5-position of the aromatic ring can influence the electronic properties and steric environment of the ligand, thereby subtly affecting the stability and reactivity of the resulting metal complexes.

Structural Diversity and Coordination Geometries of Metal Complexes

The structural landscape of metal-2-methyl-5-nitrosophenolato complexes is diverse and largely dictated by the identity and oxidation state of the central metal ion.

For instance, copper(II) ions commonly form bi-ligated complexes, resulting in a general formula of [Cu(2-methyl-5-nitrosophenolato)₂]. These complexes often adopt a dimeric structure, where the copper centers can exhibit square planar or distorted octahedral geometries. In the solid state, intermolecular interactions, such as stacking of the aromatic rings, can lead to the formation of extended supramolecular architectures.

In contrast, metal ions with a preference for higher coordination numbers, such as cobalt(III) and iron(II/III), can accommodate three ligands. This results in the formation of tris-ligated, octahedral complexes with the general formula [M(2-methyl-5-nitrosophenolato)₃]. The coordination geometry around the metal center in these cases is typically a distorted octahedron, a consequence of the bite angle of the bidentate ligand.

The following table summarizes the typical coordination geometries observed for different metal ions with 2-nitrosophenolato ligands.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Copper(II) | 1:2 | Square Planar / Distorted Octahedral (often dimeric) |

| Cobalt(III) | 1:3 | Octahedral |

| Iron(II) | 1:3 | Octahedral |

| Iron(III) | 1:3 | Octahedral |

Electronic Structure and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of metal-2-methyl-5-nitrosophenolato complexes provide valuable insights into their bonding and molecular structure.

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer

The electronic absorption spectra of these complexes are characterized by intense bands in the ultraviolet and visible regions. These absorptions arise from a combination of intra-ligand (π → π*) transitions, ligand-to-metal charge transfer (LMCT), and, in the case of transition metals with d-electrons, d-d transitions.

The π → π* transitions are typically observed at higher energies (in the UV region) and are associated with the aromatic system of the ligand. The LMCT bands, which are often responsible for the vibrant colors of these complexes, occur at lower energies. These transitions involve the promotion of an electron from a ligand-based orbital to a metal-centered d-orbital. The energy of the LMCT bands is sensitive to the nature of the metal ion and the substituents on the ligand.

For transition metal complexes, the weaker d-d transitions can sometimes be observed in the visible region. The position and intensity of these bands are dictated by the geometry of the complex and the crystal field splitting of the d-orbitals.

Below is a representative table of UV-Vis spectral data for metal-nitrosophenolato complexes.

| Metal Complex Type | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Cu(II) bis(nitrosophenolato) | ~250-300 | > 10,000 | Intra-ligand (π → π) |

| ~400-500 | ~5,000-10,000 | Ligand-to-Metal Charge Transfer (LMCT) | |

| ~600-700 | ~100-500 | d-d transitions | |

| Co(III) tris(nitrosophenolato) | ~280-350 | > 20,000 | Intra-ligand (π → π) |

| ~450-550 | ~10,000-20,000 | Ligand-to-Metal Charge Transfer (LMCT) |

Infrared and Raman Spectroscopy for Metal-Ligand Vibrations

Vibrational spectroscopy is a powerful tool for probing the coordination of the this compound ligand to the metal center. Upon complexation, characteristic changes in the vibrational frequencies of the ligand are observed.

The stretching frequency of the C=N bond of the quinone-monoxime tautomer, typically found in the region of 1600-1650 cm⁻¹, often shifts to lower wavenumbers upon coordination, indicating a weakening of this bond due to electron donation to the metal. Similarly, the N-O stretching vibration is also sensitive to coordination.

Of particular interest are the new vibrational modes that appear in the low-frequency region of the spectrum (typically below 600 cm⁻¹). These bands are attributed to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. The positions of these bands are dependent on the mass of the metal ion and the strength of the metal-ligand bonds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| ν(C=N) | 1600 - 1650 |

| ν(N-O) | 1200 - 1300 |

| ν(M-N) | 400 - 600 |

| ν(M-O) | 300 - 500 |

Magnetic Properties and Spin States in Transition Metal Complexes

The magnetic properties of metal-2-methyl-5-nitrosophenolato complexes are determined by the number of unpaired d-electrons on the central metal ion.

Copper(II) complexes, with a d⁹ electronic configuration, are expected to have one unpaired electron and are therefore paramagnetic. Their magnetic moments are typically around 1.73 Bohr magnetons (B.M.), the spin-only value for a single unpaired electron.

The spin state of iron complexes depends on the oxidation state of the iron and the ligand field strength. In a high-spin configuration, iron(II) (d⁶) would have four unpaired electrons, while iron(III) (d⁵) would have five. In a low-spin configuration, iron(II) would be diamagnetic (zero unpaired electrons), and iron(III) would have one unpaired electron. The nature of the this compound ligand and the resulting coordination environment will determine which spin state is favored.

Cobalt(III) complexes with a d⁶ configuration are generally low-spin and octahedral, resulting in a diamagnetic complex with no unpaired electrons.

The following table provides expected magnetic properties for various metal complexes of this compound.

| Metal Ion | d-electron configuration | Spin State | Number of Unpaired Electrons | Predicted Magnetic Moment (μ_eff, B.M.) |

| Copper(II) | d⁹ | - | 1 | ~1.73 |

| Iron(II) | d⁶ | High-spin | 4 | ~4.90 |

| Low-spin | 0 | 0 (Diamagnetic) | ||

| Iron(III) | d⁵ | High-spin | 5 | ~5.92 |

| Low-spin | 1 | ~1.73 | ||

| Cobalt(III) | d⁶ | Low-spin | 0 | 0 (Diamagnetic) |

Reactivity and Catalytic Applications of this compound Metal Complexes (excluding biological catalysis)

The reactivity of metal complexes derived from this compound, and 2-nitrosophenols in general, is fundamentally linked to the ligand's electronic structure and its ability to exist in two tautomeric forms: the nitrosophenol form and the o-benzoquinone monoxime form. mdpi.comencyclopedia.pubnih.gov Spectroscopic evidence suggests that the o-benzoquinone monoxime structure is often the more favored tautomer. mdpi.comencyclopedia.pub This equilibrium is a crucial determinant of the chemical behavior and catalytic potential of the corresponding metal complexes, which have been explored in various non-biological catalytic applications, including redox catalysis and cycloaddition reactions.

Redox Catalysis

Metal complexes of nitrosophenol derivatives have demonstrated notable potential as redox catalysts, particularly in oxidation reactions. This catalytic activity often leverages the nitroso/nitro redox couple of the ligand. An exemplary application is the use of manganese complexes of 2-nitrosonaphthol, a related compound, for the epoxidation of alkenes. mdpi.comnih.gov

This process was investigated by researchers who noted the vital role of manganese in oxygen evolution during natural photosynthesis. mdpi.comnih.gov By employing 2-nitrosonaphthol-manganese complexes in an oxygen atmosphere, they successfully catalyzed the epoxidation of various alkenes. mdpi.comnih.gov This suggests that manganese complexes of 5-substituted-2-nitrosophenols, such as this compound, could be viable catalysts for similar oxidative transformations. The general mechanism involves the activation of molecular oxygen by the manganese center, facilitated by the electronic properties of the nitrosophenol ligand.

| Metal Center | Ligand Type | Reaction Type | Substrate | Oxidant | Key Finding |

|---|---|---|---|---|---|

| Manganese (Mn) | 2-Nitrosonaphthol | Epoxidation | Alkenes | O₂ | The complex catalyzes the transfer of an oxygen atom to the alkene double bond. mdpi.comnih.gov |

[4+2] Cycloaddition Reactions